molecular formula C8H13N3 B15258430 5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine

5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15258430
M. Wt: 151.21 g/mol
InChI Key: CLKOPTXXDGJBRW-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine typically involves the reaction of cyclobutylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazoles, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine include:

Uniqueness

What sets this compound apart from its similar compounds is its unique cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-cyclobutyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-11-8(6-3-2-4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3

InChI Key

CLKOPTXXDGJBRW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2CCC2

Origin of Product

United States

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